Cas no 1067192-38-4 (1-(3-Aminophenyl)cyclopentane-1-carbonitrile)

1-(3-Aminophenyl)cyclopentane-1-carbonitrile is a versatile chemical intermediate featuring a cyclopentane backbone substituted with an aminophenyl group and a nitrile functionality. This structure makes it valuable for synthetic applications, particularly in pharmaceuticals and agrochemicals, where it can serve as a precursor for heterocyclic compounds or functionalized derivatives. The presence of both an amine and a nitrile group offers multiple reactive sites for further modifications, enabling diverse transformations such as cyclizations, condensations, or coupling reactions. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. This compound is particularly useful for researchers developing novel bioactive molecules or fine chemicals requiring tailored structural motifs.
1-(3-Aminophenyl)cyclopentane-1-carbonitrile structure
1067192-38-4 structure
商品名:1-(3-Aminophenyl)cyclopentane-1-carbonitrile
CAS番号:1067192-38-4
MF:C12H14N2
メガワット:186.252962589264
CID:4679201

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(3-aminophenyl)cyclopentane-1-carbonitrile
    • QHBLQEJWJAYRBK-UHFFFAOYSA-N
    • 1-(3-Amino-phenyl)-cyclopentanecarbonitrile
    • 1-(3-Aminophenyl)cyclopentane-1-carbonitrile
    • インチ: 1S/C12H14N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,14H2
    • InChIKey: QHBLQEJWJAYRBK-UHFFFAOYSA-N
    • ほほえんだ: N#CC1(C2C=CC=C(C=2)N)CCCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 244
  • トポロジー分子極性表面積: 49.8

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-643408-0.05g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
0.05g
$792.0 2023-03-05
Enamine
EN300-643408-1.0g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
1g
$0.0 2023-06-07
Enamine
EN300-643408-0.25g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
0.25g
$867.0 2023-03-05
Enamine
EN300-643408-0.5g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
0.5g
$905.0 2023-03-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756177-1g
1-(3-Aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4 98%
1g
¥4645.00 2024-08-09
Enamine
EN300-643408-10.0g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
10.0g
$4052.0 2023-03-05
Enamine
EN300-643408-0.1g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
0.1g
$829.0 2023-03-05
Enamine
EN300-643408-2.5g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
2.5g
$1848.0 2023-03-05
Enamine
EN300-643408-5.0g
1-(3-aminophenyl)cyclopentane-1-carbonitrile
1067192-38-4
5.0g
$2732.0 2023-03-05

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 関連文献

1-(3-Aminophenyl)cyclopentane-1-carbonitrileに関する追加情報

Introduction to 1-(3-Aminophenyl)cyclopentane-1-carbonitrile (CAS No. 1067192-38-4)

1-(3-Aminophenyl)cyclopentane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1067192-38-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopentane core substituted with an amino group at the phenyl ring and a nitrile functional group at the terminal carbon, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of these functional groups imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.

The structural motif of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile combines elements that are frequently explored in medicinal chemistry for their ability to interact with biological targets. The cyclopentane ring, a common pharmacophore in small-molecule drugs, contributes to favorable physicochemical properties such as lipophilicity and metabolic stability. Meanwhile, the presence of both an amino group and a nitrile group provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological profiles.

In recent years, there has been growing interest in heterocyclic compounds that incorporate both aromatic and aliphatic moieties, as such structures often exhibit enhanced binding affinity and selectivity towards biological targets. The 1-(3-Aminophenyl)cyclopentane-1-carbonitrile scaffold aligns well with this trend, making it a promising candidate for further exploration in the development of novel therapeutic agents.

One of the most compelling aspects of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile is its potential as a precursor for more complex molecules. The nitrile group, for instance, can be readily converted into other functional groups such as amides or carboxylic acids through hydrolysis or reduction reactions. Similarly, the amino group at the phenyl ring can undergo various modifications, including acylation, alkylation, or coupling reactions with other bioactive moieties. These chemical versatility features make this compound an attractive building block for synthetic chemists aiming to design molecules with specific pharmacological properties.

Recent studies have highlighted the importance of cycloalkylamine derivatives in drug discovery. Compounds containing a cycloalkylamine moiety have been shown to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The 1-(3-Aminophenyl)cyclopentane-1-carbonitrile structure fits within this category, suggesting that it may possess similar therapeutic potential. Moreover, the incorporation of a nitrile group into such scaffolds has been associated with enhanced binding interactions due to its ability to form hydrogen bonds or participate in π-stacking interactions with biological targets.

The synthesis of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

In the context of drug discovery, 1-(3-Aminophenyl)cyclopentane-1-carbonitrile has been investigated as a lead compound for several therapeutic areas. For example, its structural features suggest potential activity against enzymes involved in inflammatory pathways or neurotransmitter receptors. Preclinical studies have begun to explore its efficacy in models relevant to conditions such as pain management or neurodegenerative diseases. While these early findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of computational tools has also played a crucial role in understanding the properties of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance potency or selectivity. Such interdisciplinary approaches are becoming increasingly important in modern drug discovery pipelines.

Another area of interest is the exploration of stereoisomers of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile. The presence of chiral centers in this molecule can lead to different enantiomers with distinct biological activities due to differences in their interactions with chiral biological targets. Stereochemical studies are essential for optimizing drug candidates and ensuring that they exhibit desired pharmacological effects without unwanted side effects.

The environmental impact of synthesizing and using 1-(3-Aminophenyl)cyclopentane-1-carbonitrile is also a consideration in contemporary pharmaceutical research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess how this compound behaves in different environmental settings once it enters the ecosystem.

In conclusion, 1-(3-Aminophenyl)cyclopentane-1-carbonitrile (CAS No. 1067192-38-4) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an attractive scaffold for drug discovery, while its chemical versatility allows for diverse modifications tailored to specific therapeutic needs. As research continues to uncover new applications for this molecule, 1-(3-Aminophenyl)cyclopentane-1-carbonitrile is poised to play an important role in the development of next-generation therapeutics.

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